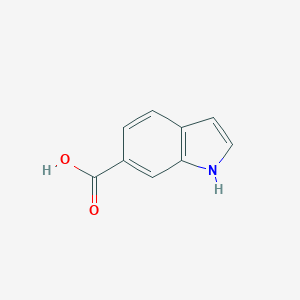

1H-indole-6-carboxylic acid

Description

Significance of Indole (B1671886) Scaffolds in Chemical Biology

The indole scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged motif in chemical biology and medicinal chemistry. wikipedia.org This framework is a fundamental component of numerous natural products, most notably the amino acid tryptophan, and is integral to the structure of many important alkaloids and neurotransmitters. wikipedia.org The inherent properties of the indole ring system allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological macromolecules.

Researchers frequently utilize indole derivatives as key intermediates in the development of novel pharmaceuticals. chemimpex.com The indole skeleton is present in a wide array of biologically active compounds, demonstrating potent activities, including anticancer and anti-inflammatory properties. chemimpex.comnih.gov Its structural versatility allows for modifications that can enhance the efficacy and selectivity of drug candidates, making it a cornerstone in modern drug discovery programs. chemimpex.com

Historical Context of Indole-6-carboxylic Acid Research Trajectories

The study of indole chemistry dates back to the 19th century, with initial research focused on the dye indigo. wikipedia.org In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole, and by 1869, he had proposed its chemical structure. wikipedia.org A significant breakthrough in the synthesis of substituted indoles came in 1883 with the development of the Fischer indole synthesis by Emil Fischer, a method that remains relevant for creating indoles with substitutions at the 2- and 3-positions. wikipedia.org Another key method, the Leimgruber–Batcho indole synthesis, was introduced in 1976 and became particularly valuable within the pharmaceutical industry for its high yield and versatility. wikipedia.org

While the broader field of indole chemistry has a long history, the specific focus on Indole-6-carboxylic acid is a more contemporary development. Its utility as a versatile building block has led to its application in diverse research areas. chemimpex.com Initially explored as an intermediate in organic synthesis, its derivatives have since become the subject of intensive investigation for their therapeutic potential and for applications in materials science. chemimpex.comacs.org This trajectory reflects a shift from fundamental synthesis to functional application, driven by the demand for novel compounds in medicine and technology.

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTDODSYDCPOCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-82-2 | |

| Record name | 1H-Indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Properties and Synthesis

Indole-6-carboxylic acid, with the molecular formula C₉H₇NO₂, is a crystalline solid. ontosight.ai The structure features a carboxylic acid group (-COOH) at the 6-position of the indole (B1671886) ring, which enables the formation of various derivatives, such as esters and amides, through standard chemical transformations. chemimpex.comontosight.ai

Several synthetic routes have been developed to produce Indole-6-carboxylic acid and its derivatives. A practical and cost-effective method for synthesizing 2-aryl-indole-6-carboxylic acids involves a sequence of a Suzuki-Miyaura cross-coupling reaction, reductive cyclization, hydrolysis, and decarboxylation. thieme-connect.comresearchgate.net This approach is noted for its operational simplicity and suitability for large-scale production. thieme-connect.comresearchgate.net

The carboxylic acid group can be readily esterified. For instance, methyl indole-6-carboxylate can be synthesized by reacting Indole-6-carboxylic acid with diazomethane (B1218177) in tetrahydrofuran (B95107). prepchem.com Further modifications, such as N-alkylation, can be achieved. For example, methyl 1-methyl-1H-indole-6-carboxylate is synthesized by treating methyl indoline-6-carboxylate with sodium hydride and then iodomethane (B122720). nih.govchemicalbook.com

Biological Evaluation and Pharmacological Investigations of Indole 6 Carboxylic Acid and Its Derivatives

Mechanistic Studies of Biological Activity

The therapeutic effects of indole-6-carboxylic acid derivatives are underpinned by their intricate interactions at the molecular and cellular levels. Researchers have delved into their mechanisms of action, revealing specific binding affinities to cellular receptors, potent inhibitory effects on crucial enzymes, and the ability to modulate complex signaling pathways that govern cell fate.

Receptor Binding Affinity and Specificity

Derivatives of indole-6-carboxylic acid have been the subject of molecular docking studies to elucidate their binding modes and affinities for various cellular receptors. A significant focus has been on their interaction with receptor tyrosine kinases (RTKs), which are pivotal in cancer progression.

Notably, certain indole-6-carboxylic acid derivatives have been designed and synthesized to target the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govmdpi.comnih.govresearchgate.net Molecular docking simulations have successfully predicted the binding of these derivatives within the ATP-binding sites of these receptors, a critical step for their inhibitory action. For instance, specific hydrazone derivatives of indole-6-carboxylic acid have shown a high affinity for the EGFR kinase domain, while certain oxadiazole derivatives have demonstrated a strong binding preference for the VEGFR-2 kinase domain. nih.govnih.govresearchgate.net The presence of an aryl or heteroaryl fragment attached to a linker has been identified as a key structural feature for this targeted binding and subsequent anti-tumor activity. nih.govnih.govresearchgate.net

Further studies have highlighted the importance of specific substitutions on the indole (B1671886) ring. For example, a fluorine atom at the 5-position has been shown to enhance the binding affinity of the compound to its biological targets. nih.gov The carboxylic acid group at the 6-position also plays a crucial role in facilitating interactions with receptors. nih.gov

Enzyme Inhibition Profiling, including Kinases

A primary mechanism through which indole-6-carboxylic acid derivatives exert their biological effects is through the inhibition of key enzymes, particularly protein kinases. Their ability to block the activity of these enzymes disrupts signaling cascades that are essential for the growth and survival of cancer cells.

Extensive research has focused on the inhibition of receptor tyrosine kinases, namely EGFR and VEGFR-2. Several novel series of indole-6-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against these kinases. nih.govmdpi.comnih.govresearchgate.net For example, specific hydrazone and oxadiazole derivatives have emerged as potent inhibitors of EGFR and VEGFR-2 tyrosine kinase activity, respectively. nih.govnih.govresearchgate.net The inhibitory concentrations (IC50) for some of these derivatives have been found to be in the nanomolar range, indicating high potency.

One study identified a hydrazone derivative, referred to as compound 3b , as a potent EGFR inhibitor, while an oxadiazole derivative, 6e , was found to be a strong inhibitor of VEGFR-2. nih.govnih.govresearchgate.net Another investigation highlighted two other compounds, 4a (an EGFR inhibitor) and 6c (a VEGFR-2 inhibitor), for their significant enzyme inhibitory activity. The structure-activity relationship studies have revealed that the nature and position of substituents on the indole core and the attached side chains are critical for determining the potency and selectivity of enzyme inhibition. nih.govnih.govresearchgate.net

Beyond EGFR and VEGFR-2, some indole derivatives have been investigated for their potential to inhibit other enzymes. For instance, 5-amino-1H-indole-6-carboxylic acid has been identified as an inhibitor of certain kinases involved in cell proliferation.

Modulation of Cellular and Molecular Pathways

The binding of indole-6-carboxylic acid derivatives to their target receptors and the subsequent inhibition of key enzymes trigger a cascade of events at the cellular and molecular levels, ultimately leading to anticancer effects. These compounds have been shown to modulate several critical pathways involved in cell proliferation, survival, and death.

A prominent outcome of treatment with these derivatives is the induction of apoptosis, or programmed cell death. Studies have demonstrated that potent EGFR and VEGFR-2 inhibitors derived from indole-6-carboxylic acid can trigger the extrinsic apoptosis pathway. nih.govnih.govresearchgate.net This is a significant finding, as evading apoptosis is a hallmark of cancer.

Furthermore, these compounds have been observed to cause cell cycle arrest, another crucial mechanism for controlling cancer cell proliferation. Specifically, treatment with these derivatives has been shown to arrest cancer cells in the G2/M phase of the cell cycle. nih.govnih.govresearchgate.net This prevents the cells from dividing and leads to a halt in tumor growth.

The modulation of these fundamental cellular processes underscores the therapeutic potential of indole-6-carboxylic acid derivatives as anticancer agents. By targeting multiple pathways, these compounds can effectively disrupt the complex machinery that drives cancer progression.

Exploration of Therapeutic Potential

The promising mechanistic insights have spurred the exploration of the therapeutic potential of indole-6-carboxylic acid and its derivatives, with a primary focus on their anticancer activities. In vitro studies have demonstrated their ability to kill a variety of human cancer cells.

Anticancer Activities

The cytotoxic effects of indole-6-carboxylic acid derivatives have been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity.

Numerous studies have documented the potent cytotoxic effects of various indole-6-carboxylic acid derivatives against a range of human cancer cell lines. These investigations have consistently shown that these compounds can inhibit the proliferation and induce the death of cancer cells derived from different tissues.

Derivatives have demonstrated significant cytotoxicity against cervical cancer cells (HeLa) nih.govnih.govresearchgate.net, lung cancer cells (A549) , and colon cancer cells (HCT-116 and HT-29). nih.govnih.govresearchgate.net For instance, the EGFR-targeting hydrazone derivative 3b and the VEGFR-2-targeting oxadiazole derivative 6e exhibited potent antiproliferative activity against HeLa, HCT-116, and HT-29 cell lines. nih.govnih.govresearchgate.net Similarly, compounds 4a and 6c were found to be highly effective against the liver cancer cell line HepG2.

The cytotoxic activity extends to breast cancer cells, with derivatives of 5-amino-1H-indole-6-carboxylic acid showing efficacy against the MDA-MB-231 cell line. Other indole derivatives have also been reported to have cytotoxic effects on this aggressive breast cancer cell line. mdpi.comnih.govmdpi.com

Furthermore, novel indole derivatives have been synthesized and shown to possess potent antiproliferative activity against the chronic myelogenous leukemia cell line K562. nih.gov One particular derivative, 10b , demonstrated an impressive IC50 value in the nanomolar range against K562 cells and was shown to induce apoptosis and cause cell cycle arrest in the G2/M phase. nih.gov

The table below summarizes the cytotoxic activities of selected indole-6-carboxylic acid derivatives against various cancer cell lines.

| Compound/Derivative | Target Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Hydrazone derivative 3b | HeLa, HCT-116, HT-29 | Potent antiproliferative activity | nih.govnih.govresearchgate.net |

| Oxadiazole derivative 6e | HeLa, HCT-116, HT-29 | Potent antiproliferative activity | nih.govnih.govresearchgate.net |

| Hydrazone derivative 4a | HepG2, A549 | Potent cytotoxic agent | |

| Oxadiazole derivative 6c | HepG2, A549 | Potent cytotoxic agent | |

| 5-amino-1H-indole-6-carboxylic acid derivative | MDA-MB-231 | Cytotoxic effects | |

| Indole derivative 10b | K562, A549 | Potent antiproliferative activity, apoptosis induction, G2/M cell cycle arrest | nih.gov |

These findings highlight the broad-spectrum anticancer potential of indole-6-carboxylic acid derivatives and provide a strong rationale for their further development as therapeutic agents.

Targeting Receptor Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2))

Derivatives of indole-6-carboxylic acid have been a focal point in the design of targeted cancer therapies, particularly as inhibitors of receptor tyrosine kinases (RTKs). nih.govresearchgate.netresearchgate.net These enzymes, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), are often overexpressed in various cancers and play a crucial role in tumor growth and proliferation. nih.govresearchgate.netnih.gov

Two distinct series of indole-6-carboxylic acid derivatives have been synthesized and evaluated for their potential to target these kinases. One series, featuring a hydrazone linkage, was designed to target EGFR, while a second series, incorporating an oxadiazole moiety, was aimed at VEGFR-2. nih.govresearchgate.net In vitro studies have demonstrated the efficacy of these compounds. For instance, two hydrazine-1-carbothioamide derivatives and an oxadiazole-2-thione compound were synthesized to mimic the pharmacophoric features of EGFR tyrosine kinase inhibitors. tandfonline.com Similarly, several oxadiazole derivatives were designed to act as VEGFR-2 tyrosine kinase inhibitors. tandfonline.com

Extensive research has identified specific compounds with notable inhibitory activity. Compound 3b , an EGFR-targeting agent, and compound 6e , a VEGFR-2-targeting agent, have shown significant antiproliferative activity. nih.govresearchgate.net Further studies highlighted compounds 4a (EGFR-targeting) and 6c (VEGFR-2-targeting) as highly effective cytotoxic agents. nih.govtandfonline.com Molecular docking studies have corroborated these findings, indicating that compounds 4a and 6c fit well within the active sites of EGFR and VEGFR-2 tyrosine kinases, respectively. nih.govtandfonline.com The structure-activity relationship analysis revealed that the presence of an aryl or heteroaryl group attached to a linker is crucial for the antitumor activity of these compounds. nih.govresearchgate.net

Table 1: Inhibitory Activity of Indole-6-carboxylic Acid Derivatives against Receptor Tyrosine Kinases

| Compound | Target | Key Structural Feature | Observed Effect | Reference |

|---|---|---|---|---|

| 3b | EGFR | Hydrazone derivative | High antiproliferation activity, potent EGFR enzyme inhibitory activity. | nih.govresearchgate.net |

| 6e | VEGFR-2 | Oxadiazole derivative | High antiproliferation activity, potent VEGFR-2 enzyme inhibitory activity. | nih.govresearchgate.net |

| 4a | EGFR | Hydrazine-1-carbothioamide | Most effective cytotoxic agent against cancer cells, highest EGFR enzyme inhibitory activity. | nih.govtandfonline.com |

| 6c | VEGFR-2 | Oxadiazole derivative | Most effective cytotoxic agent against cancer cells, highest VEGFR-2 enzyme inhibitory activity. | nih.govtandfonline.com |

Anti-angiogenic Mechanisms

The process of angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis as it supplies tumors with necessary oxygen and nutrients. waocp.orgrsc.org Indole-6-carboxylic acid derivatives have demonstrated significant anti-angiogenic properties, primarily through the inhibition of VEGFR-2. nih.govwaocp.org The activation of VEGFR-2 by its ligand, VEGF, is a key step in promoting endothelial cell proliferation and increasing vascular permeability, both of which are essential for angiogenesis. nih.gov

The anti-angiogenic potential of these compounds has been evaluated using various in vitro models. For example, a carbothioamide derivative was assessed for its ability to inhibit blood vessel sprouting in a rat aorta angiogenesis assay. waocp.org Furthermore, the anti-proliferative effects of these synthetic compounds have been tested on Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for angiogenesis. nih.gov One particular 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide derivative exhibited a marked ability to inhibit blood vessel sprouting and significantly inhibited the proliferation of HUVECs. nih.gov This effect is potentially linked to the inhibition of VEGF, as previous studies have shown that indole compounds can significantly inhibit this growth factor. nih.gov

Table 2: Anti-angiogenic Activity of Indole Derivatives

| Compound/Derivative | Assay | Key Finding | Reference |

|---|---|---|---|

| Carbothioamide derivative | Rat aorta angiogenesis assay | Inhibition of blood vessel sprouting. | waocp.org |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC proliferation assay | Significant inhibition of HUVEC proliferation with an IC50 of 5.6 µg/mL. | nih.gov |

| Indole-6-carboxylic acid derivatives | General | Inhibition of VEGFR-2, a key regulator of tumor-induced angiogenesis. | nih.gov |

Induction of Cell Cycle Arrest and Apoptosis

A key mechanism through which indole-6-carboxylic acid derivatives exert their anticancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death). nih.govresearchgate.netresearchgate.net Several studies have shown that these compounds can halt the progression of the cell cycle, particularly at the G2/M phase. nih.govresearchgate.netnih.gov This arrest prevents cancer cells from dividing and proliferating.

For instance, compounds 3b and 6e were found to arrest cancer cells in the G2/M phase. nih.govresearchgate.net Similarly, compounds 4a and 6c also caused cell cycle arrest at the G2/M phase in HCT-116 cancer cells. nih.gov Following cell cycle arrest, these compounds trigger apoptosis. The extrinsic apoptosis pathway was induced by compounds 3b, 6e, 4a, and 6c. nih.govresearchgate.netnih.govtandfonline.com Furthermore, some indole derivatives have been shown to induce apoptosis in a dose-dependent manner. mdpi.com

Table 3: Effect of Indole-6-carboxylic Acid Derivatives on Cell Cycle and Apoptosis

| Compound | Cell Line | Effect on Cell Cycle | Apoptosis Induction | Reference |

|---|---|---|---|---|

| 3b | HCT-116, HeLa, HT-29 | G2/M phase arrest | Induces extrinsic apoptosis pathway. | nih.govresearchgate.net |

| 6e | HCT-116, HeLa, HT-29 | G2/M phase arrest | Induces extrinsic apoptosis pathway. | nih.govresearchgate.net |

| 4a | HCT-116 | G2/M phase arrest | Induces extrinsic apoptosis pathway. | nih.govtandfonline.com |

| 6c | HCT-116 | G2/M phase arrest | Induces extrinsic apoptosis pathway. | nih.govtandfonline.com |

| Compound 2 (9-aryl-5H-pyrido[4,3-b]indole derivative) | HeLa | G2/M phase arrest | Dose-dependent induction of apoptosis. | mdpi.com |

Microtubule Network Disruption

The microtubule network is a critical component of the cellular cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. Disruption of this network is a validated strategy in cancer chemotherapy. mdpi.commdpi.com Certain indole derivatives have been shown to interfere with microtubule dynamics, leading to cell death. mdpi.comresearchgate.netgoogle.com

These compounds often work by inhibiting tubulin polymerization, the process by which tubulin proteins assemble to form microtubules. mdpi.com For example, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were found to be potent tubulin polymerization inhibitors. mdpi.com One compound from this series effectively disrupted the microtubule network, as confirmed by immunofluorescence staining. mdpi.com Molecular docking studies suggest that these indole derivatives bind to the colchicine-binding site on tubulin, preventing its polymerization. mdpi.comresearchgate.net This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. mdpi.comresearchgate.net

Anti-inflammatory Effects

Beyond their anticancer properties, indole-6-carboxylic acid and its derivatives have demonstrated significant anti-inflammatory activity. ontosight.aicymitquimica.comchemrxiv.org Inflammation is a complex biological response implicated in a wide range of diseases. amazonaws.com Indole derivatives can modulate this response through various mechanisms, including the inhibition of pro-inflammatory mediators. chemrxiv.orgamazonaws.com

Research has shown that indole derivatives can exhibit anti-inflammatory and analgesic properties. ontosight.ai The introduction of an indole ring to other molecules, such as ursolic acid, has been shown to enhance their anti-inflammatory potential. chemrxiv.org These modified compounds have demonstrated significant inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. chemrxiv.org

A key aspect of the anti-inflammatory effects of indole derivatives is their ability to inhibit the production of pro-inflammatory cytokines. chemrxiv.org Cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are pivotal in initiating and sustaining inflammatory responses. amazonaws.com

Studies on indole derivatives of ursolic acid have shown that they can significantly downregulate the expression of TNF-α and IL-6. chemrxiv.org For instance, certain indole derivatives of ursolic acid showed potent inhibition of TNF-α and IL-6 at low micromolar concentrations. chemrxiv.org Another study identified indole-3-carboxylic acid, isolated from an endophytic fungus, as an inhibitor of TNF-α, IL-6, and IL-1β production in LPS-stimulated cells. nih.govbohrium.com This inhibition of pro-inflammatory cytokines highlights the potential of indole-6-carboxylic acid derivatives as therapeutic agents for inflammatory diseases.

Table 4: Inhibition of Pro-inflammatory Cytokines by Indole Derivatives

| Compound/Derivative | Cell Line | Cytokine Inhibited | Key Finding | Reference |

|---|---|---|---|---|

| Indole derivatives of ursolic acid (Compound 3) | RAW 264.7 | TNF-α, IL-6 | 70.1% inhibition of TNF-α and 73.3% inhibition of IL-6 at 10 µM. | chemrxiv.org |

| Indole derivatives of ursolic acid (Compound 6) | RAW 264.7 | TNF-α, IL-6 | 67.6% inhibition of TNF-α and 72% inhibition of IL-6 at 10 µM. | chemrxiv.org |

| Indole-3-carboxylic acid | RAW 264.7 | TNF-α, IL-1β, IL-6 | Significant inhibition with an IC50 of 4.38 µM against IL-1β. | nih.govbohrium.com |

Antimicrobial Properties

The indole scaffold is a key structural motif in a variety of compounds with antimicrobial activity. mdpi.comnih.gov Indole-6-carboxylic acid and its derivatives have been investigated for their potential to combat bacterial and fungal pathogens. cymitquimica.comnih.gov

Research has indicated that indole-6-carboxylic acid possesses potential antimicrobial properties. cymitquimica.com Furthermore, various derivatives have been synthesized and tested against a range of microorganisms. For example, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited antibacterial activity against several Gram-positive and Gram-negative bacteria, with some compounds showing activity that surpassed standard antibiotics like ampicillin (B1664943) and streptomycin. nih.gov Additionally, certain indole-6-carboxylic acid derivatives have been shown to potentiate the activity of conventional antibiotics against drug-resistant bacteria. mdpi.com

Antiviral Activities

The indole nucleus is a privileged structure in the development of antiviral agents, and derivatives of indole-6-carboxylic acid have been investigated for their potential to inhibit various viral targets.

Human Immunodeficiency Virus-1 (HIV-1) integrase is a critical enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov This process involves two key steps: 3'-processing and strand transfer. acs.org Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a vital component of antiretroviral therapy. rsc.org

Research has shown that indole-2-carboxylic acid can inhibit the strand transfer activity of HIV-1 integrase by chelating with two magnesium ions in the enzyme's active site. rsc.org Building on this, a series of indole-2-carboxylic acid derivatives were synthesized and evaluated. One such derivative, compound 17a , demonstrated significant inhibition of integrase with an IC₅₀ value of 3.11 μM. rsc.org The introduction of a C6 halogenated benzene (B151609) ring in this compound was found to enhance its binding to the viral DNA through π–π stacking interactions. rsc.org

Furthermore, high-throughput screening has identified novel indole-based scaffolds that act as allosteric integrase inhibitors (ALLINIs), binding to a site distinct from the active site. osu.edu These compounds, including derivatives of a substituted indole scaffold, have shown the ability to inhibit the catalytic activities of both wild-type and mutant integrase enzymes, suggesting a promising avenue for overcoming drug resistance. nih.govacs.org Specifically, a hit compound from a screening, compound 12 , and its more potent derivative 14e , inhibited both wild-type and mutant integrase. acs.org Further optimization led to compound 22 , which exhibited an antiviral EC₅₀ of approximately 58 μM. acs.org

| Compound | Target | Activity | Key Findings |

| Indole-2-carboxylic acid | HIV-1 Integrase | Inhibits strand transfer | Chelates Mg²⁺ ions in the active site. rsc.org |

| Compound 17a | HIV-1 Integrase | IC₅₀ = 3.11 μM | C6 halogenated benzene ring enhances binding to viral DNA. rsc.org |

| Compound 12 | HIV-1 Integrase (Allosteric) | IC₅₀ = 387 μM | Novel scaffold identified through high-throughput screening. acs.org |

| Compound 14e | HIV-1 Integrase (Allosteric) | More potent than compound 12 | Active against wild-type and mutant integrase. acs.org |

| Compound 22 | HIV-1 (Antiviral) | EC₅₀ ≈ 58 μM | Optimized derivative with improved antiviral activity. acs.org |

HIV-1 entry into host cells is mediated by the envelope glycoprotein (B1211001) gp41, which facilitates the fusion of the viral and cellular membranes. nih.govacs.org This process involves a conformational change in gp41, leading to the formation of a six-helix bundle (6-HB). nih.govacs.org The hydrophobic pocket on the surface of the N-helix trimer of gp41 is a key target for fusion inhibitors. nih.gov

Indole-containing compounds have been designed to bind to this hydrophobic pocket, thereby disrupting the formation of the 6-HB and inhibiting viral entry. nih.govacs.org Structure-activity relationship (SAR) studies on a series of indole derivatives have revealed the importance of shape, charge, and hydrophobic contacts for effective binding. acs.org Optimization of a basic indole scaffold led to the development of compounds with submicromolar activity. acs.orgsemanticscholar.org For instance, the most active inhibitor, 6j , exhibited a binding affinity (Kᵢ) of 0.6 μM and an EC₅₀ of 0.2 μM in cell-cell fusion and live virus replication assays. acs.orgsemanticscholar.org Notably, this compound was also effective against strains of HIV that are resistant to the fusion inhibitor T-20. acs.orgsemanticscholar.org

| Compound | Target | Activity | Key Findings |

| Indole derivatives | HIV-1 gp41 | Fusion inhibition | Target the hydrophobic pocket to disrupt six-helix bundle formation. nih.govacs.org |

| Compound 6j | HIV-1 gp41 | Kᵢ = 0.6 μM, EC₅₀ = 0.2 μM | Potent inhibitor active against T-20 resistant strains. acs.orgsemanticscholar.org |

The Hepatitis C virus (HCV) relies on its own RNA-dependent RNA polymerase, NS5B, for the replication of its genome. banglajol.infoacs.org This enzyme is a prime target for the development of antiviral drugs. acs.org Indole derivatives have been identified as allosteric inhibitors of HCV NS5B polymerase, binding to a site on the thumb domain of the enzyme. acs.orgresearcher.lifenih.gov

Structure-activity relationship studies of tetracyclic indole inhibitors based on an indolo-benzoxazocine scaffold led to the identification of potent and orally bioavailable compounds. acs.org One such compound, MK-3281 , demonstrated good potency in the HCV subgenomic replication assay and showed a consistent decrease in viremia in a chimeric mouse model of HCV infection. acs.org These indole-based inhibitors typically act at a step prior to the formation of a productive polymerase-RNA complex. mdpi.com

Pharmacophore modeling and 3D-QSAR studies have been employed to identify the key structural features required for the inhibitory activity of indole-based compounds against HCV NS5B polymerase. banglajol.info These studies have helped in the rational design of more potent inhibitors. banglajol.info

| Compound/Scaffold | Target | Activity | Key Findings |

| Tetracyclic indole inhibitors | HCV NS5B Polymerase | Allosteric inhibition | Bind to the thumb domain of the enzyme. acs.orgnih.gov |

| MK-3281 | HCV NS5B Polymerase | Potent inhibitor | Good potency in replication assays and in vivo efficacy. acs.org |

| Indole-based inhibitors | HCV NS5B Polymerase | Inhibition of RNA transcription initiation | Act prior to the formation of a productive polymerase-RNA complex. mdpi.com |

Role in Neurological Disorder Research

Indole derivatives are actively being investigated for their potential in treating various neurological disorders, including Alzheimer's disease. ontosight.aimdpi.com One of the key targets in this area is the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is linked to the neuropathological features of Down syndrome and Alzheimer's disease. nih.gov

The compound 11H-indolo[3,2-c]quinoline-6-carboxylic acid was identified as a moderately selective inhibitor of DYRK1A. acs.org Structural modifications of this initial hit led to the design of 10-iodo-substituted derivatives that are very potent and selective inhibitors of DYRK1A. nih.govacs.org The free carboxylic acid moiety at the 6-position of these molecules was found to be crucial for their inhibitory activity. acs.org X-ray crystallography has confirmed the binding mode of these inhibitors within the ATP binding site of DYRK1A. nih.govacs.org

| Compound/Scaffold | Target | Activity | Key Findings |

| 11H-indolo[3,2-c]quinoline-6-carboxylic acid | DYRK1A | Moderate selective inhibition (IC₅₀ = 2.6 μM) | Initial hit compound for DYRK1A inhibition. acs.org |

| 10-Iodo-substituted derivatives | DYRK1A | Potent and selective inhibition | Free carboxylic acid at the 6-position is essential for activity. nih.govacs.org |

Human Growth Hormone Secretagogue Receptor Antagonism

Indole-6-carboxylic acid serves as a reactant in the preparation of piperazine-bisamide analogs that act as antagonists of the human growth hormone secretagogue receptor (GHS-R). sigmaaldrich.comguidechem.comchemicalbook.com The GHS-R, also known as the ghrelin receptor, is involved in regulating growth hormone release. nih.gov Antagonists of this receptor are being investigated for various therapeutic applications, including the treatment of obesity. sigmaaldrich.comguidechem.comchemicalbook.comnih.gov The development of non-peptide antagonists is of particular interest. oup.com

D-Glutamic Acid-Based Inhibitors of E. Coli

Indole-6-carboxylic acid is utilized as a reactant in the synthesis of D-glutamic acid-based inhibitors targeting the MurD ligase of Escherichia coli. sigmaaldrich.comguidechem.comchemicalbook.comruifuchemical.comruifuchemical.com MurD ligase is an essential enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for the development of new antibacterial agents.

Gli1-Mediated Transcription Inhibition in Hedgehog Pathway

Indole-6-carboxylic acid serves as a crucial reactant in the preparation of amide conjugates with ketoprofen (B1673614), which have been identified as inhibitors of Gli1-mediated transcription in the Hedgehog (Hh) signaling pathway. guidechem.comsigmaaldrich.comchemicalbook.com The Hh pathway is a critical regulator of embryonic development, and its aberrant activation is implicated in various cancers. nih.gov Targeting downstream components of this pathway, such as the Gli family of transcription factors, represents a promising therapeutic strategy. nih.gov

In efforts to develop inhibitors that selectively target the oncogenic transcription factor Gli1, researchers have synthesized and evaluated a series of amide conjugates of ketoprofen and indole. nih.gov These new derivatives were designed to improve upon previous compounds by enhancing their druggable properties, including inhibitory activity and membrane permeability. nih.gov The rationale for targeting Gli1 specifically is to overcome mechanism-based toxicities associated with broader Hh pathway inhibitors, like those targeting Smoothened (Smo), which can affect essential Gli2-mediated signaling in normal processes like bone development. nih.gov

Scientific investigations revealed that replacing a phenol (B47542) moiety in earlier inhibitor models with an indole group resulted in equipotent inhibition of Gli1-mediated transcription. nih.gov Among the newly synthesized amide conjugates of ketoprofen and indole, specific compounds demonstrated significant inhibitory activity. nih.gov For instance, compounds 33 and 42 were found to inhibit a Gli-responsive luciferase reporter in C3H10T1/2 cells (exogenously transfected with Gli1) with IC₅₀ values of 2.6 µM and 1.6 µM, respectively. nih.gov These compounds also showed activity in Rh30 cells, which endogenously overexpress Gli1. nih.govresearchgate.net Importantly, these lead compounds were shown to be selective for Gli1 over Gli2 and did not demonstrate non-specific inhibition of other transcription reporters like AP-1. nih.gov

Table 1: Inhibitory Activity of Indole Derivatives on Gli1-Mediated Transcription

| Compound | Assay System | IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| 33 | Gli-luciferase reporter in Gli1-transfected C3H10T1/2 cells | 2.6 | Selective for Gli1 over Gli2 |

| 42 | Gli-luciferase reporter in Gli1-transfected C3H10T1/2 cells | 1.6 | Selective for Gli1 over Gli2 |

Preclinical Assessment and Optimization

Structural Optimization for Enhanced Potency and Selectivity

The optimization of indole-6-carboxylic acid derivatives is a key focus of preclinical research to improve their therapeutic potential. Structure-activity relationship (SAR) studies are systematically conducted to enhance potency against specific molecular targets while improving selectivity over related proteins to minimize off-target effects. acs.org

In the context of Gli1 inhibitors, researchers aimed to improve the druggable properties of initial lead compounds. nih.gov The structural modification of ketoprofen amide derivatives, including the substitution of a phenol group with an indole moiety, yielded compounds with equipotent inhibition of Gli1-mediated transcription. nih.gov Further exploration involved reversing the amide group to understand its impact on activity. nih.gov These efforts led to the development of new amide conjugates of ketoprofen and indole that not only showed potent inhibitory activity but also improved membrane permeability and microsome stability. nih.gov

Broader research into indole derivatives highlights several successful optimization strategies. For example, in the development of Mcl-1 inhibitors, a substitution at the 6-position of the indole core with chlorine (Cl) resulted in a more than five-fold increase in potency compared to the parent compound. nih.gov Similarly, studies on multi-target antiproliferative agents have shown that the presence of an aryl or heteroaryl fragment attached to a linker is a requirement for the antitumor activity of new indole-6-carboxylic acid derivatives. nih.govresearchgate.net These modifications are designed to improve interactions with the target protein's binding site. For instance, in developing inhibitors for EGFR and VEGFR-2, different linkers and substitutions on the indole core were explored to enhance binding affinity and cytotoxic effects. nih.govresearchgate.net Optimization of substituents at the indole N-1, C-5, and C-6 positions has also been a critical strategy to limit in vivo oxidative metabolism and achieve a favorable pharmacokinetic profile. acs.org

Table 2: Examples of Structural Optimization in Indole Derivatives

| Core Scaffold | Target | Structural Modification | Outcome | Reference |

|---|---|---|---|---|

| Ketoprofen-Indole Amide | Gli1 | Replacement of phenol with indole | Equipotent inhibition, improved membrane permeability | nih.gov |

| Tricyclic Indole | Mcl-1 | Substitution at the 6-position with Chlorine (Cl) | >5-fold enhanced potency | nih.gov |

| Indole-6-carboxylic acid | EGFR/VEGFR-2 | Attachment of aryl/heteroaryl fragments via linkers | Required for anti-tumor activity | nih.gov, researchgate.net |

| 6-(Indol-2-yl)pyridine-3-sulfonamide | HCV NS4B | Optimization of substituents at N-1, C-5, and C-6 | Limited oxidative metabolism, improved PK profile | acs.org |

Evaluation of Pharmacokinetics and Therapeutic Efficacy

The preclinical assessment of indole-6-carboxylic acid derivatives involves a thorough evaluation of their pharmacokinetic properties and therapeutic efficacy. acs.org Pharmacokinetic studies are essential to understand how the compounds are absorbed, distributed, metabolized, and excreted by the body, which influences their effectiveness and potential for clinical use. ontosight.ai

For the amide conjugates of ketoprofen and indole designed as Gli1 inhibitors, preclinical evaluations demonstrated improved membrane permeability and enhanced microsome stability, indicating better druggable properties compared to earlier compounds. nih.gov The therapeutic efficacy of these derivatives was confirmed through in vitro assays showing potent inhibition of the Gli-luciferase reporter in cancer cell lines. nih.gov

In other studies, new indole-6-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.govresearchgate.netuobaghdad.edu.iq For example, a series of hydrazone and oxadiazole derivatives of indole-6-carboxylic acid were tested for cytotoxicity against HCT-116, HeLa, and HT-29 cancer cell lines using the MTT assay. nih.govresearchgate.net Specific compounds, such as 3b (targeting EGFR) and 6e (targeting VEGFR-2), were identified as having the highest antiproliferation activity. nih.govresearchgate.net These promising agents were found to be cancer-selective, induce apoptosis, and arrest the cell cycle in the G2/M phase. nih.govresearchgate.net Further pharmacokinetic profiling of optimized indole derivatives has demonstrated excellent oral bioavailability, with values as high as 62% for certain compounds, underscoring their potential for effective systemic administration. acs.org

Table 3: Preclinical Efficacy of Indole-6-Carboxylic Acid Derivatives

| Compound Class | Target | Efficacy/Pharmacokinetic Finding | Reference |

|---|---|---|---|

| Amide conjugates of ketoprofen and indole | Gli1 | Improved membrane permeability and microsome stability | nih.gov |

| Hydrazone derivative (Compound 3b) | EGFR | Potent antiproliferation activity; arrests cancer cells in G2/M phase | nih.gov, researchgate.net |

| Oxadiazole derivative (Compound 6e) | VEGFR-2 | Potent antiproliferation activity; induces extrinsic apoptosis pathway | nih.gov, researchgate.net |

| 6-(Indol-2-yl)pyridine-3-sulfonamide (Compound 4t) | HCV NS4B | Oral bioavailability of 62% | acs.org |

ADMET Analysis (Absorption, Distribution, Metabolism, Excretion, Toxicity)

ADMET analysis, which encompasses the study of a compound's absorption, distribution, metabolism, excretion, and toxicity, is a critical component of the preclinical drug development process. The molecular properties of an indole derivative, such as its molecular weight, solubility, and lipophilicity, significantly influence its ADMET profile. ontosight.ai The chemical structure, including the indole core and its various functional groups, contributes to its potential biological activity and its behavior within a biological system. ontosight.ai

Structure Activity Relationship Sar and Computational Chemistry Investigations

Elucidation of Key Structural Elements for Biological Activity

The biological activity of indole-6-carboxylic acid derivatives is profoundly influenced by specific structural components. A critical element is the presence of an aryl or heteroaryl fragment attached to the indole (B1671886) core via a linker, which has been identified as a requirement for anti-tumor activity. researchgate.net These fragments are crucial for engaging with target proteins.

In the context of dual inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), derivatives of indole-6-carboxylic acid have been synthesized as distinct series. Hydrazone derivatives were developed as EGFR inhibitors, while oxadiazole derivatives were aimed at VEGFR-2. researchgate.netnih.gov This strategic differentiation underscores the importance of the linker and the appended ring system in directing target specificity.

Influence of Carboxylic Acid Position on Hydrogen Bonding and Protein Interactions

The carboxylic acid group is a pivotal functional group in many indole-based inhibitors, largely due to its ability to form critical hydrogen bonds and electrostatic interactions within protein binding sites. nih.gov While direct studies on the indole-6-carboxylic acid isomer are specific, the general role of the carboxylate moiety is well-documented for the broader class of indole inhibitors.

Impact of Substituents on the Indole Core

The therapeutic efficacy and target specificity of indole-6-carboxylic acid derivatives can be finely tuned by introducing various substituents onto the indole nucleus.

Aryl/Heteroaryl Fragments: The addition of aryl or heteroaryl fragments is a consistently effective strategy for enhancing biological activity. In a series of indole-6-carboxylate esters designed as receptor tyrosine kinase inhibitors, an unsubstituted phenyl moiety on a hydrazine-1-carbothioamide linker yielded the highest EGFR enzyme inhibitory activity. nih.gov For VEGFR-2 inhibition, a chloro-substituted aromatic ring on an oxadiazole linker proved most effective. nih.gov In other studies on HIV-1 integrase inhibitors, introducing a halogenated benzene (B151609) ring at the C6-position of an indole-2-carboxylic acid scaffold was shown to enable beneficial π-π stacking interactions with viral DNA. rsc.orgmdpi.com

Thiocyanate (B1210189) Group: The thiocyanate group is a unique substituent that significantly alters the electronic properties of the indole ring. It can form covalent bonds with nucleophilic sites on target proteins, potentially leading to irreversible inhibition and conferring distinct biological activity profiles compared to other derivatives.

Alkylamide Residues: The conversion of the carboxylic acid to an alkylamide or a more complex carboxamide is a key modification strategy. Indole-2-carboxamides have been widely explored as antitumor, anti-inflammatory, and antimicrobial agents. nih.govarkat-usa.org The amide bond itself is a critical pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor, which allows it to form robust interactions with protein backbones and side chains. wikipedia.org For example, indole-2-carboxamide derivatives have shown potent inhibitory activity against Mycobacterium tuberculosis by targeting the MmpL3 protein. chula.ac.th

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of ligands within a target protein's active site. This method has been instrumental in the development of indole-6-carboxylic acid derivatives.

In the design of multi-target antiproliferative agents, docking studies were used to compare newly synthesized hydrazone and oxadiazole derivatives of indole-6-carboxylic acid against standard inhibitors of EGFR and VEGFR-2, respectively. researchgate.netnih.gov These in silico studies successfully predicted the binding patterns and helped identify the most promising candidates for further biological evaluation. nih.gov For instance, docking of EGFR-targeting derivatives revealed key interactions, and for VEGFR-2 inhibitors, the models showed how different substituents on the oxadiazole ring could optimize binding. nih.gov

Below is a table summarizing the docking scores and resulting biological activities for a series of these inhibitors.

| Compound | Target | Docking Score (kcal/mol) | In Vitro Activity (IC50) | Cell Line |

|---|---|---|---|---|

| Compound 4a | EGFR | -9.5 | 15.2 µM | HepG2 |

| Compound 6c | VEGFR-2 | -10.2 | 18.5 µM | HCT-116 |

| Compound 3b (EGFR-targeting) | EGFR | Not Specified | Potent Activity | HCT-116 |

| Compound 6e (VEGFR-2-targeting) | VEGFR-2 | Not Specified | Potent Activity | HeLa |

Data synthesized from multiple reports on indole-6-carboxylic acid derivatives. researchgate.netnih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

To gain a more dynamic understanding of how a ligand interacts with its target over time, molecular dynamics (MD) simulations are employed. These simulations provide insights into the stability of the ligand-protein complex and can reveal subtle conformational changes that are not apparent from static docking models.

While specific MD simulation studies focused exclusively on indole-6-carboxylic acid derivatives are not widely published, research on structurally related indole inhibitors highlights the utility of this technique. For example, MD simulations were used to study the stability of indole-pyrimidine derivatives within the catalytic domain of the EGFR T790M mutant. nih.gov These simulations helped evaluate the orientation of the designed molecules and confirmed the stability of the predicted binding poses. nih.gov In another study, MD simulations were used to validate the binding of novel nicotinamide-based inhibitors to VEGFR-2, confirming the interactions predicted by docking. nih.gov These examples demonstrate the crucial role of MD simulations in refining and validating the binding hypotheses for kinase inhibitors, a process that is directly applicable to the development of indole-6-carboxylic acid-based agents.

Correlation between In Silico Binding Predictions and In Vitro/In Vivo Biological Activity

A primary goal of computational drug design is to establish a strong correlation between in silico predictions and experimental biological activity. For indole-6-carboxylic acid derivatives, a clear link has been demonstrated.

In the development of EGFR/VEGFR-2 inhibitors, compounds were first designed and evaluated using molecular docking. nih.gov Subsequent synthesis and in vitro testing confirmed that the compounds predicted to have the best binding energies were indeed the most potent cytotoxic agents. researchgate.netnih.gov For example, compound 4a was identified through docking as a promising EGFR inhibitor and was later confirmed to have the highest enzymatic inhibitory activity in its series. nih.gov Similarly, compound 6c, predicted to be a strong VEGFR-2 inhibitor, was also found to be the most potent in biological assays. nih.gov

This workflow, moving from computational screening to targeted synthesis and biological validation, establishes a robust correlation. The in silico methods effectively triage large numbers of potential molecules, allowing researchers to focus synthetic efforts on those with the highest probability of success, thereby accelerating the discovery of potent and selective inhibitors. nih.govnih.gov

Indole-6-Carboxylic Acid: A Focus on Advanced Material Science and Industrial Applications

Indole-6-carboxylic acid, a heterocyclic compound featuring a fused benzene and pyrrole (B145914) ring with a carboxylic acid group at the sixth position, serves as a versatile building block in various specialized chemical industries. Its unique structure is leveraged in the development of advanced materials, contributing to innovations in agrochemicals, dye synthesis, polymer science, and electronics. This article explores the specific applications of Indole-6-carboxylic acid in these advanced sectors.

Conclusion

Established Synthetic Pathways to Indole-6-carboxylic Acid

The synthesis of the indole-6-carboxylic acid scaffold can be achieved through several established methods, each offering distinct advantages in terms of starting material availability, scalability, and the potential for introducing substituents.

The Leimgruber-Batcho indole synthesis is a widely recognized and powerful method for constructing the indole nucleus, valued for its high yields and mild reaction conditions. wikipedia.org The process begins with an o-nitrotoluene derivative, which is first converted into a reactive enamine intermediate. This is typically achieved by reacting the o-nitrotoluene with a dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine (B122466). wikipedia.orgresearchgate.net The resulting enamine, often a vividly colored compound due to its extended π-conjugation, is then subjected to reductive cyclization to form the indole ring. wikipedia.org

The key steps of the synthesis are:

Enamine Formation: The acidic methyl protons of the o-nitrotoluene are deprotonated under basic conditions, and the resulting carbanion attacks the DMF-DMA, leading to the formation of an enamine after the elimination of methanol. wikipedia.orgyoutube.com The use of pyrrolidine can accelerate this step. wikipedia.org

Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine (-NH2). This newly formed amine then cyclizes onto the enamine double bond, followed by the elimination of the secondary amine (e.g., pyrrolidine or dimethylamine) to yield the final indole product. wikipedia.orgresearchgate.net

A variety of reducing agents can be employed for the cyclization step, providing flexibility to the synthesis.

| Reducing Agent | Comments | Source |

| Raney Nickel and Hydrazine (B178648) | Commonly used; hydrazine often generated in situ. | wikipedia.org |

| Palladium-on-carbon (Pd/C) and H₂ | A standard catalytic hydrogenation method. | wikipedia.org |

| Stannous Chloride (SnCl₂) | Effective for nitro group reduction. | wikipedia.orgresearchgate.net |

| Sodium Hydrosulfite (Na₂S₂O₄) | An alternative reducing agent. | wikipedia.org |

| Iron (Fe) in Acetic Acid | A classical and cost-effective reduction method. | wikipedia.orgresearchgate.net |

This methodology has been adapted for the synthesis of precursors to complex indole derivatives, such as the preparation of a 5,6,7-indole aryne precursor from the corresponding substituted o-nitrotoluene. researchgate.net

A straightforward and common method for preparing indole-6-carboxylic acid is through the hydrolysis of its corresponding methyl ester, methyl indole-6-carboxylate. This two-step approach involves first synthesizing the ester and then converting it to the carboxylic acid.

The ester, methyl indole-6-carboxylate, can be prepared from indole-6-carboxylic acid using standard esterification conditions. One documented method involves reacting the acid with an excess of diazomethane (B1218177) in a tetrahydrofuran (B95107) (THF)/ether solution, which proceeds quickly and in high yield. prepchem.com Another approach uses iodomethane (B122720) and potassium carbonate in dimethylformamide (DMF). ambeed.com

Once the methyl ester is obtained, it is hydrolyzed to the free acid. This is typically achieved through saponification using a base like lithium hydroxide (B78521) (LiOH) in a solvent mixture such as tetrahydrofuran/methanol/water. vulcanchem.com

Reaction Scheme: Indole-6-carboxylic Acid + CH₃I/K₂CO₃ in DMF → Methyl Indole-6-carboxylate ambeed.com Methyl Indole-6-carboxylate + LiOH in THF/MeOH/H₂O → Indole-6-carboxylic Acid vulcanchem.com

This pathway is particularly useful when the ester is more readily available or when purification is simpler at the ester stage before final hydrolysis.

A specialized and efficient route has been developed for the synthesis of 2-aryl-indole-6-carboxylic acids. researchgate.net This multi-step sequence is noted for its operational simplicity and cost-effectiveness, making it suitable for large-scale production. researchgate.net The process involves four key transformations:

SNAr Reaction (Nucleophilic Aromatic Substitution): The synthesis begins with a nucleophilic aromatic substitution reaction.

Reductive Cyclization: This is followed by a reductive cyclization step to form the indole core.

Hydrolysis: Subsequent hydrolysis converts an ester or other functional group into the carboxylic acid.

Decarboxylation: A final decarboxylation step removes an additional carboxyl group to yield the desired 2-aryl-indole-6-carboxylic acid. researchgate.netresearchgate.netnais.net.cn

This sequence provides a practical method for accessing this specific class of indole derivatives, which are valuable intermediates in medicinal chemistry. researchgate.net

Future Directions and Research Perspectives

Identification of Novel Therapeutic Targets for Indole-6-carboxylic Acid Derivatives

The therapeutic potential of indole-6-carboxylic acid derivatives is continually expanding as researchers identify and validate novel molecular targets. While established targets remain significant, the exploration of new biological pathways is a key focus for future drug discovery.

Initial research has successfully positioned derivatives of indole-6-carboxylic acid as potent inhibitors of receptor tyrosine kinases, which are frequently overexpressed in various cancers. nih.gov Specifically, two major targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net Hydrazone derivatives of indole-6-carboxylic acid have been synthesized to target EGFR, while oxadiazole derivatives have been developed to inhibit VEGFR-2. nih.gov These efforts have yielded promising cytotoxic agents against multiple cancer cell lines, including HCT-116, HeLa, and HT-29. nih.govablesci.com

Beyond these, research has broadened to include other targets. For instance, novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, which is implicated in liver cancer. nih.gov One such derivative, C11, demonstrated significant inhibitory activity against several human liver cancer cell lines and even a chemotherapy-resistant cell line. nih.gov

In the field of antiviral research, indole-2-carboxylic acid derivatives have been identified as a promising scaffold for novel HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgnih.gov This enzyme is critical for the replication of HIV-1, and because it has no human counterpart, it is an attractive target for specific antiviral therapies. mdpi.com Molecular docking studies have shown that the indole (B1671886) nucleus can chelate with the two Mg²⁺ ions in the active site of the integrase enzyme. rsc.org

The following table summarizes key research findings on novel therapeutic targets for indole-based carboxylic acid derivatives.

| Derivative Class | Therapeutic Target | Research Finding |

| Hydrazine-1-carbothioamide derivatives of indole-6-carboxylic acid | EGFR Tyrosine Kinase | Compound 3b showed good binding energy to EGFR in silico and was among the most cytotoxic in vitro. uobaghdad.edu.iq |

| Oxadiazole derivatives of indole-6-carboxylic acid | VEGFR-2 Tyrosine Kinase | Compound 6e was identified as a highly potent and cancer-selective agent, inhibiting VEGFR-2 kinase activity. nih.govuobaghdad.edu.iq |

| 1H-indole-2-carboxylic acid derivatives | 14-3-3η protein | Compound C11 showed potent antitumor activity against various liver cancer cell lines by targeting the 14-3-3η protein. nih.gov |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Compound 17a was found to markedly inhibit HIV-1 integrase with an IC₅₀ value of 3.11 μM. rsc.orgnih.gov |

Rational Design and Development of Multi-Targeting Agents

A significant trend in modern drug discovery is the shift towards multi-target agents, which can modulate multiple biological targets simultaneously. This approach is particularly relevant in complex diseases like cancer, where multiple pathways are often dysregulated. nih.gov The indole-6-carboxylic acid scaffold is well-suited for the rational design of such multi-targeting compounds.

Researchers have successfully created two distinct groups of indole-6-carboxylic acid derivatives, one targeting EGFR and the other targeting VEGFR-2, as multi-target antiproliferative agents. nih.govresearchgate.net This strategy aims to combat cancer through distinct but complementary mechanisms. The development of these dual-acting agents is often guided by molecular docking studies to investigate binding patterns and is validated through in vitro anti-proliferative assays. nih.gov For example, compounds have been designed to mimic the pharmacophoric features of known EGFR and VEGFR-2 inhibitors, leading to the identification of potent cytotoxic agents that can arrest the cancer cell cycle and induce apoptosis. researchgate.netnih.gov

The design strategy often involves linking the core indole-6-carboxylic acid structure to different pharmacophores via specific linkers, such as thiosemicarbazide (B42300) or oxadiazole moieties, to achieve selectivity for different kinase targets. researchgate.net Structure-activity relationship (SAR) studies have revealed that the presence of an aryl or heteroaryl fragment attached to a linker is a crucial requirement for the antitumor activity of these compounds. nih.govresearchgate.net This modular design allows for systematic optimization to improve potency and target selectivity.

Synergistic Integration of In Silico and Experimental Methodologies

The development of novel indole-6-carboxylic acid derivatives is increasingly driven by a synergistic combination of computational (in silico) and traditional experimental methods. nih.gov This integrated approach accelerates the drug discovery process by allowing for more rational design and prioritization of candidate molecules for synthesis and testing.

In silico studies, particularly molecular docking, are routinely used as a first step to predict how newly designed compounds will bind to their intended molecular targets, such as the tyrosine kinase domains of EGFR and VEGFR-2. nih.govuobaghdad.edu.iq These computational models help to elucidate the binding patterns and estimate the binding energy of the derivatives within the active site of the target protein, comparing them to standard inhibitors like Erlotinib. nih.govuobaghdad.edu.iq

The insights gained from these computational predictions guide the synthesis of the most promising compounds. uobaghdad.edu.iq Following synthesis, the derivatives are characterized using various spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and HR-MS). nih.govresearchgate.net The biological activity is then evaluated through a battery of in vitro experimental assays. Cytotoxicity is commonly assessed using the MTT assay against a panel of cancer cell lines. nih.govablesci.com Further experimental studies may include cell cycle analysis to determine how the compounds affect cell proliferation and apoptosis assays to confirm the mechanism of cell death. nih.govnih.gov This iterative cycle of computational prediction, chemical synthesis, and biological testing allows for the rapid optimization of lead compounds. uobaghdad.edu.iq

Exploration of Sustainable and Scalable Synthetic Routes for Indole-6-carboxylic Acid and its Analogs

As the therapeutic applications of indole-6-carboxylic acid and its analogs expand, there is a growing need for synthetic routes that are not only efficient but also sustainable and scalable. Future research is focused on developing green chemistry approaches that minimize waste, avoid harsh conditions, and utilize readily available starting materials. rsc.org

For scaling up production, researchers are developing rapid and efficient methods that can be performed on a gram scale. nih.govnih.gov One such method for synthesizing related heterocyclic compounds involves the direct use of carboxylic acids activated by a stable triflylpyridinium reagent. nih.gov This approach demonstrates good functional group tolerance and has been successfully applied to gram-scale production, highlighting its practical utility for pharmaceutical applications. nih.gov The ability to recover and reuse reagents, such as the base DMAP, further enhances the cost-effectiveness and sustainability of the process. nih.gov The development of these scalable synthetic routes is crucial for making indole-based therapeutics more accessible for further research and potential clinical use. nih.gov

Q & A

Q. What are the optimal synthetic routes for Indole-6-carboxylic acid, and how can reaction yields be improved?

Indole-6-carboxylic acid can be synthesized via condensation reactions between 1-oxo-1,2,3,4,5,6-hexahydrocyclooct[b]indole derivatives and isatin in ethanol under alkaline conditions. Replacing KOH with NaOH increases yields (e.g., from ~40% to 55%) due to enhanced deprotonation efficiency and reaction kinetics . Methodological considerations include:

- Solvent choice : Ethanol balances solubility and reaction temperature.

- Catalyst optimization : Alkali metal hydroxides (NaOH > KOH) improve cyclization rates.

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time (typically 24 hours).

Q. How is Indole-6-carboxylic acid structurally characterized, and what analytical techniques are critical for validation?

Key techniques include:

- NMR spectroscopy : Distinct proton signals (e.g., δ 7.20–6.95 for aromatic protons, δ 2.56 for methyl groups) confirm substitution patterns .

- Mass spectrometry (MS) : The molecular ion (M⁺) and fragmentation patterns (e.g., loss of COH instead of H₂O in 6-substituted derivatives) differentiate it from other indolecarboxylic acids .

- Elemental analysis : Validates purity (>95%) by matching calculated and observed C, H, N, and O percentages .

Q. What purification strategies are effective for isolating Indole-6-carboxylic acid from reaction mixtures?

- Recrystallization : Use ethanol/water mixtures to remove unreacted isatin or salts.

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates indole derivatives .

- Acid-base extraction : Adjust pH to 2–3 to precipitate the carboxylic acid form, followed by filtration .

Advanced Research Questions

Q. Why does Indole-6-carboxylic acid exhibit unique fragmentation behavior in mass spectrometry compared to other indolecarboxylic acids?

The 6-substituted derivative loses COH (m/z 44) as its base peak instead of H₂O, attributed to ortho effects and resonance stabilization of the resulting indole radical cation. This contrasts with 3- or 5-substituted isomers, where the molecular ion (M⁺) dominates. The anomaly arises from steric and electronic factors: the carboxyl group at position 6 enables a McLafferty-type rearrangement involving the adjacent benzene ring .

Q. How can Indole-6-carboxylic acid be utilized in fragment-based drug discovery, particularly for HIV protease inhibition?

Indole-6-carboxylic acid binds to surface pockets of HIV protease (e.g., flap site near Lys55 and Val56) via:

- Halogen bonding : Brominated analogs exploit interactions with backbone carbonyls.

- π-Stacking : The indole ring engages Pro44 and Lys55 residues . Methodological approaches :

- X-ray crystallography : Resolve binding modes at 1.8–2.2 Å resolution.

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd ~10–100 μM).

- Molecular dynamics simulations : Assess stability of ligand-protein interactions.

Q. What experimental designs are suitable for comparing the electronic properties of Indole-6-carboxylic acid with its analogs (e.g., 3-indolepropionic acid)?

- Cyclic voltammetry : Compare redox potentials to evaluate electron-donating/withdrawing effects of substituents.

- DFT calculations : Model HOMO-LUMO gaps and charge distribution (e.g., carboxyl group at position 6 reduces electron density on the indole ring) .

- UV-vis spectroscopy : Monitor λmax shifts in polar solvents to assess conjugation length and solvatochromism .

Q. How do solvent and pH conditions influence the stability and reactivity of Indole-6-carboxylic acid in aqueous systems?

- pH-dependent stability : The carboxyl group deprotonates above pH 4.5, increasing solubility but reducing thermal stability.

- Hydrolysis resistance : The 6-substituted derivative shows slower ester hydrolysis than 3-substituted analogs due to steric hindrance .

- Accelerated stability testing : Conduct at 40°C/75% RH for 4 weeks to model degradation pathways (e.g., decarboxylation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.